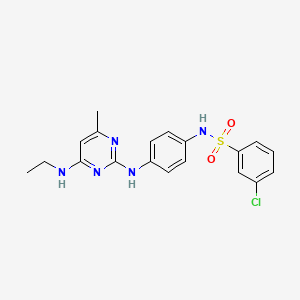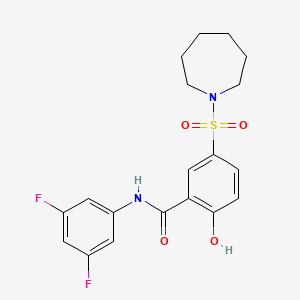
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide, also known as ADX-102, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
Wirkmechanismus
The mechanism of action of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide involves the inhibition of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of various immune cells, and its inhibition has been shown to be effective in reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects:
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the proliferation and survival of cancer cells, reduce inflammation, and modulate the immune system. 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has also been shown to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and good safety profile. However, one limitation of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is its limited solubility, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide. One potential application of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide could also be used in combination with other therapeutic agents to enhance their efficacy. Further studies are needed to elucidate the full potential of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide in various diseases and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is a promising small molecule that has shown potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and safety profile make it an attractive candidate for further research and development. With ongoing studies, 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide may prove to be a valuable addition to the arsenal of therapeutic agents available for the treatment of cancer, inflammation, and autoimmune disorders.
Synthesemethoden
The synthesis of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide involves a multi-step process that includes the reaction of 3,5-difluoroaniline with 2-hydroxybenzoic acid, followed by the reaction with azepane-1-sulfonyl chloride. The final product is obtained after purification and characterization through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-13-9-14(21)11-15(10-13)22-19(25)17-12-16(5-6-18(17)24)28(26,27)23-7-3-1-2-4-8-23/h5-6,9-12,24H,1-4,7-8H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGVQAQYPBCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

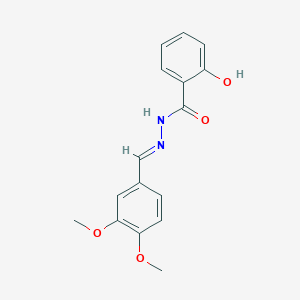
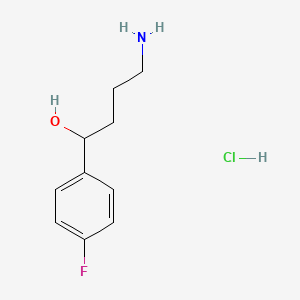
![4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2870770.png)
methanone](/img/structure/B2870772.png)
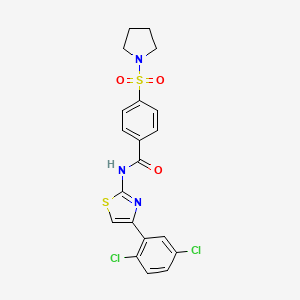
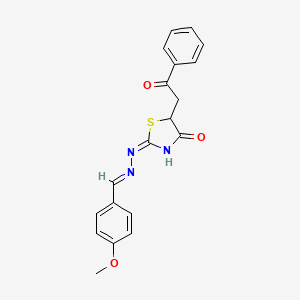
![Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2870780.png)
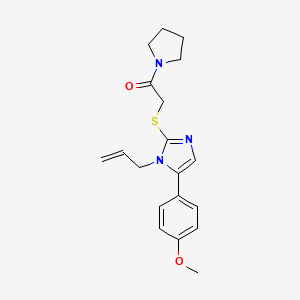
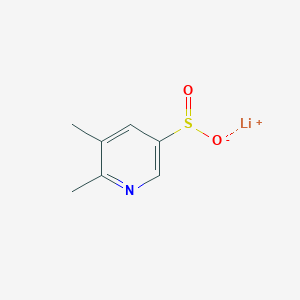


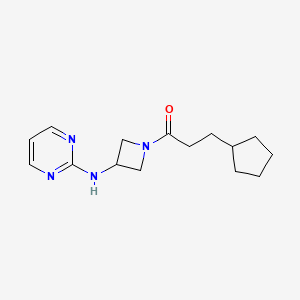
![N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2870790.png)
